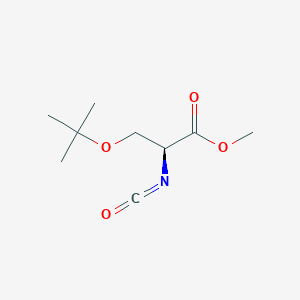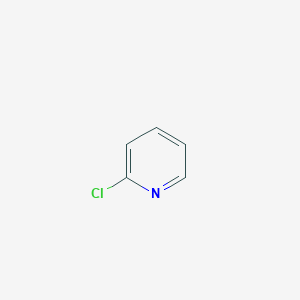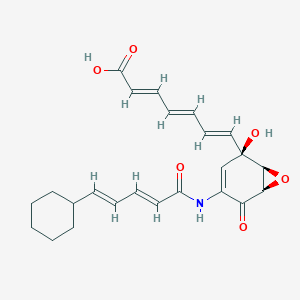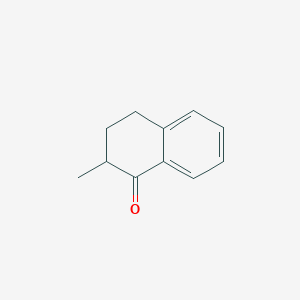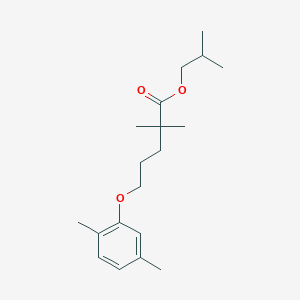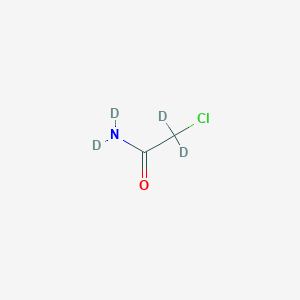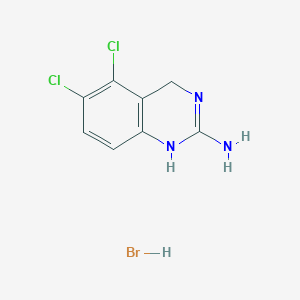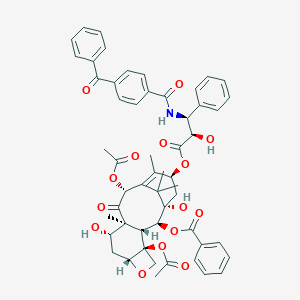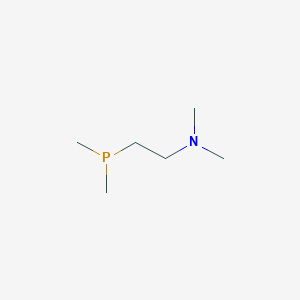
2-(Dimethylphosphino)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphosphino)-N,N-dimethylethanamine, commonly known as DMPA, is a phosphine-based ligand that is widely used in organic and inorganic chemistry. It is a colorless liquid that is soluble in most organic solvents and is known for its ability to form stable complexes with transition metals.
Mécanisme D'action
The mechanism of action of DMPA is based on its ability to form stable complexes with transition metals. These complexes can then undergo various reactions, including catalysis and oxidation, depending on the specific application.
Effets Biochimiques Et Physiologiques
While DMPA has not been extensively studied for its biochemical and physiological effects, it is known to be a relatively non-toxic compound. However, it is important to note that its use in laboratory experiments should be carefully controlled to avoid any potential hazards.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPA in laboratory experiments include its ability to form stable complexes with transition metals, its solubility in most organic solvents, and its relatively low toxicity. However, its limitations include its high cost and the potential for side reactions to occur during its use.
Orientations Futures
There are several potential future directions for research involving DMPA, including its use in the development of new catalysts for organic synthesis, its application in the synthesis of chiral compounds, and its use in materials science. Additionally, further studies could be conducted to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of DMPA involves the reaction of dimethylamine with chlorodimethylphosphine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields DMPA as a product along with the corresponding salt.
Applications De Recherche Scientifique
DMPA is widely used as a ligand in various chemical reactions, including catalysis, organometallic chemistry, and materials science. It is particularly useful in the synthesis of chiral compounds due to its ability to form stable complexes with transition metals.
Propriétés
Numéro CAS |
154781-52-9 |
|---|---|
Nom du produit |
2-(Dimethylphosphino)-N,N-dimethylethanamine |
Formule moléculaire |
C6H16NP |
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Clé InChI |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
SMILES canonique |
CN(C)CCP(C)C |
Synonymes |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

